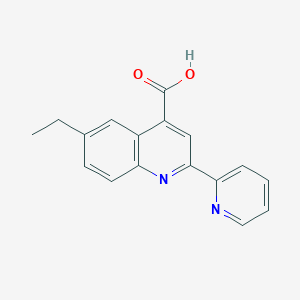

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-11-6-7-14-12(9-11)13(17(20)21)10-16(19-14)15-5-3-4-8-18-15/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZUPNAVDKABPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group is usually introduced via oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form various derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The ethyl and pyridin-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The molecular formula of 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is , with a molecular weight of approximately 278.31 g/mol. The compound features a quinoline backbone fused with a pyridine ring, contributing to its reactivity profile. Key chemical properties include:

- Electrophilic Aromatic Substitution : The electron-rich nature of the quinoline and pyridine rings facilitates electrophilic reactions.

- Nucleophilic Addition Reactions : The carboxylic acid group can participate in various nucleophilic addition reactions.

- Coordination Chemistry : The nitrogen atoms in the heterocycles can coordinate with metal ions, forming chelates that are useful in catalysis.

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of quinoline compounds exhibit anti-inflammatory properties, which may be leveraged in therapeutic applications .

- Cancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in oncology .

Applications in Medicinal Chemistry

The structural characteristics of this compound allow for its use in several medicinal chemistry applications:

- Drug Development : Its ability to selectively bind to enzymes and receptors suggests potential uses in drug design, possibly leading to treatments with fewer side effects compared to broad-spectrum agents.

- Biochemical Probes : The compound's interactions with biological macromolecules make it suitable for use as a biochemical probe in proteomics research, aiding in the study of protein functions and interactions.

- Synthesis of Derivatives : Various synthetic routes have been developed to modify the compound for specific applications, enhancing its biological activity or targeting different biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Electronic Effects: The nitrogen position in the pyridine ring alters electron distribution. Pyridin-2-yl (ortho-substituted) may engage in intramolecular hydrogen bonding with the quinoline nitrogen, whereas pyridin-4-yl (para-substituted) lacks this proximity .

- Solubility : Pyridin-3-yl derivatives may exhibit intermediate polarity compared to 2- and 4-position isomers, affecting solubility in aqueous vs. organic solvents.

- Biological Activity : While specific data are unavailable, pyridin-2-yl derivatives are often more bioactive due to optimized steric and electronic interactions with target proteins .

2.2 Functional Group Variants: Esters and Derivatives

Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate (CAS: 150190-03-7) and 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester (CAS: 300590-94-7) are ester derivatives with distinct functional groups :

Key Differences :

- Solubility : Carboxylic acids (e.g., the main compound) are more polar and water-soluble than esters, which are lipophilic .

- Reactivity : Esters are prone to hydrolysis under acidic or basic conditions, whereas carboxylic acids are stable but can form salts with bases.

2.3 Reactive Intermediate: Carbonyl Chloride

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a reactive derivative used in synthesis. Its hydrochloride salt enhances stability and solubility in polar aprotic solvents (e.g., DMF) .

Key Differences :

- The carbonyl chloride is highly reactive, enabling facile amide bond formation, whereas the carboxylic acid requires activation (e.g., via EDC/HOBt) for similar reactions .

Biologische Aktivität

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline ring fused with a pyridine ring, contribute to its diverse biological activities. This article reviews the compound’s biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The molecular formula for this compound is with a molecular weight of approximately 278.31 g/mol. The compound's structure includes multiple heterocycles that enhance its reactivity and interaction with biological macromolecules, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer effects. It has demonstrated cytotoxic activity against several cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The following table summarizes the cytotoxic effects observed in various studies:

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : The compound may modulate receptor functions, impacting signaling pathways critical for cell growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Research : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in both MCF7 and HeLa cells, supporting its role as a potential anticancer agent .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of this compound has provided insights into how modifications can enhance its biological activity. For instance, variations in substituents on the quinoline core have been shown to influence cytotoxic potency significantly.

Q & A

What are the established synthetic routes for 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of quinoline derivatives often employs classical protocols like the Doebner reaction, Friedländer condensation, or transition metal-catalyzed cross-coupling. For this compound, the Doebner reaction (heating substituted anilines with aldehydes and pyruvic acid in ethanol) is a foundational method, yielding ~80% under optimized reflux conditions . Variations include ultrasound-assisted synthesis to reduce reaction time or ionic liquid-mediated protocols for greener chemistry . Key variables affecting yield include temperature control, stoichiometric ratios of reactants, and post-reaction purification (e.g., recrystallization from ethanol) .

Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Basic Research Question

Structural confirmation requires a combination of:

- NMR : and NMR to identify proton environments (e.g., ethyl group at C6, pyridine ring protons) and carbon backbone .

- Mass Spectrometry : High-resolution MS (HRMS-ESI-QTOF) to verify molecular ion peaks (e.g., m/z 531.1580 for CHClNO) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) and resolve synthetic byproducts .

How can researchers optimize synthetic protocols to address low reproducibility in quinoline carboxylate synthesis?

Advanced Research Question

Reproducibility challenges arise from variable reagent quality, solvent impurities, or inconsistent heating. Mitigation strategies include:

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .

- In-line Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

- Yield Contradictions : Discrepancies between reported yields (e.g., 80% vs. 50%) may stem from unoptimized workup steps; systematic comparison of recrystallization solvents (ethanol vs. hexane) is advised .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

Biological screening should align with structural analogs:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays for P-glycoprotein (P-gp) inhibition, given the compound’s quinoline backbone’s affinity for ATP-binding cassette transporters .

How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Advanced Research Question

Conflicting SAR data (e.g., ethyl vs. methyl substituent effects) can be addressed via:

- Molecular Docking : Simulate binding to target proteins (e.g., P-gp using PDB 4Q9H) to prioritize substituents enhancing hydrophobic interactions .

- QSAR Modeling : Build regression models correlating electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Assess conformational stability of the carboxylic acid group in physiological pH environments .

What strategies validate pharmacokinetic properties in preclinical studies?

Advanced Research Question

For in vivo translation:

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5), cytochrome P450 interactions, and blood-brain barrier permeability .

- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes .

- Toxicity Screening : Zebrafish embryo assays (LC) to evaluate developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.